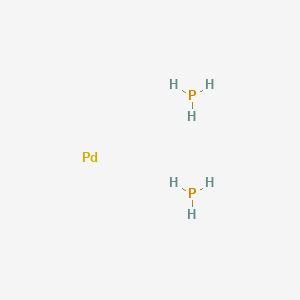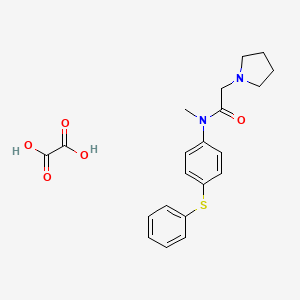
N-Methyl-N-(p-(phenylthio)phenyl)-1-pyrrolidineacetamide oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-(p-(phenylthio)phenyl)-1-pyrrolidineacetamide oxalate is a complex organic compound that features a pyrrolidine ring, a phenylthio group, and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(p-(phenylthio)phenyl)-1-pyrrolidineacetamide oxalate typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common method involves the reaction of N-methylpyrrolidine with p-(phenylthio)benzoyl chloride under basic conditions to form the intermediate N-Methyl-N-(p-(phenylthio)phenyl)-1-pyrrolidineacetamide. This intermediate is then reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-(p-(phenylthio)phenyl)-1-pyrrolidineacetamide oxalate undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylthio group.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-thiolated derivatives.
Substitution: Various substituted acetamides.
Aplicaciones Científicas De Investigación
N-Methyl-N-(p-(phenylthio)phenyl)-1-pyrrolidineacetamide oxalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-(p-(phenylthio)phenyl)-1-pyrrolidineacetamide oxalate involves its interaction with specific molecular targets. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The pyrrolidine ring may also interact with various receptors or enzymes, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-N-phenylacetamide: Lacks the phenylthio group.
N-Methyl-N-(p-tolyl)acetamide: Contains a methyl group instead of a phenylthio group.
N-Methyl-N-(p-chlorophenyl)acetamide: Contains a chlorine atom instead of a phenylthio group.
Uniqueness
N-Methyl-N-(p-(phenylthio)phenyl)-1-pyrrolidineacetamide oxalate is unique due to the presence of the phenylthio group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Propiedades
Número CAS |
77711-45-6 |
|---|---|
Fórmula molecular |
C21H24N2O5S |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
N-methyl-N-(4-phenylsulfanylphenyl)-2-pyrrolidin-1-ylacetamide;oxalic acid |
InChI |
InChI=1S/C19H22N2OS.C2H2O4/c1-20(19(22)15-21-13-5-6-14-21)16-9-11-18(12-10-16)23-17-7-3-2-4-8-17;3-1(4)2(5)6/h2-4,7-12H,5-6,13-15H2,1H3;(H,3,4)(H,5,6) |
Clave InChI |
VWRXCXMCZNKWDL-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=C(C=C1)SC2=CC=CC=C2)C(=O)CN3CCCC3.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1,1,2-Tetrachloro-2-[(1,1,1,2-tetrachloropropan-2-yl)oxy]propane](/img/structure/B14445665.png)
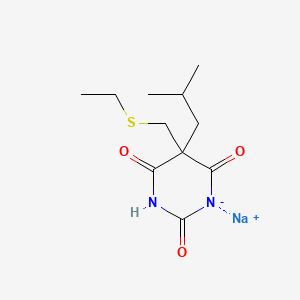
![7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14445688.png)
![3-[4-(Chloromethyl)phenyl]propan-1-ol](/img/structure/B14445695.png)
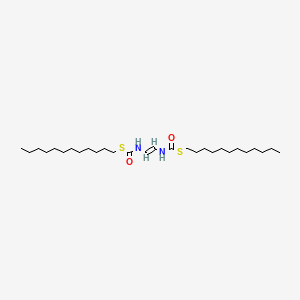


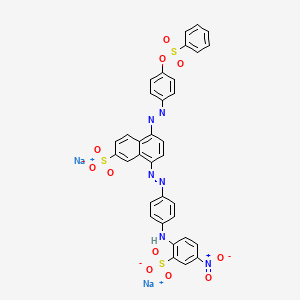
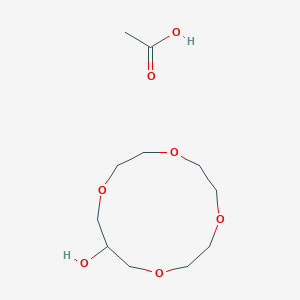
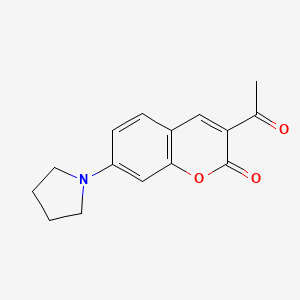

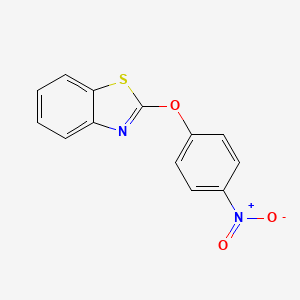
![1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile](/img/structure/B14445762.png)
